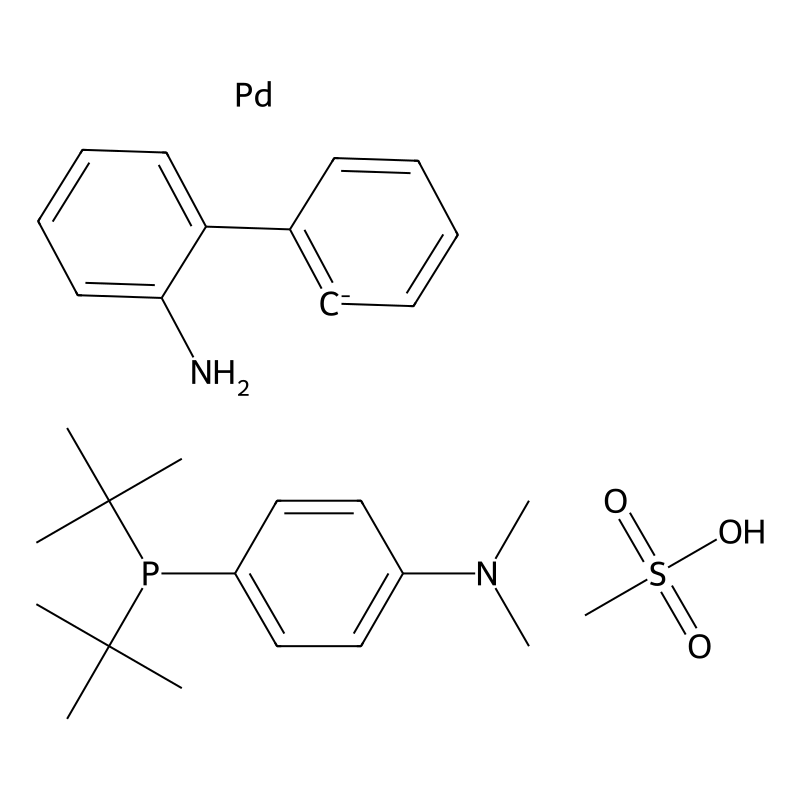4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
4-Ditert-butylphosphanyl-N,N-dimethylaniline, also known as bis(di-tert-butyl)-4-dimethylaminophenylphosphine, is an organophosphine compound notable for its application as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. With a molecular formula of CHNP and a molecular weight of approximately 265.374 g/mol, this compound exhibits significant steric hindrance due to the presence of two tert-butyl groups. This structural feature enhances its reactivity and selectivity in catalysis, making it a valuable component in organic synthesis.
Here are some key points regarding the scientific research application of APhos Pd G3, 97%:
Type of Catalyst
APhos Pd G3, 97% is a homogeneous catalyst, meaning it exists in the same phase (usually liquid) as the reactants in a reaction. This allows for good mixing and efficient contact between the catalyst and the reactants .
Palladium-based catalyst
Palladium is a versatile transition metal commonly used in organic synthesis due to its ability to activate various organic molecules. APhos Pd G3, 97% utilizes palladium to facilitate bond formation between organic molecules.
Ligand
APhos Pd G3, 97% is not just palladium metal. It also contains a ligand, which is a molecule that binds to the palladium center and influences its reactivity. The specific ligand in APhos Pd G3, 97% is 1,1'-bis(diphenylphosphino)ferrocene (dppf). The dppf ligand helps to stabilize the palladium center and fine-tune its catalytic activity for specific reactions .
II. Applications in Organic Synthesis
APhos Pd G3, 97% finds application in a variety of organic reactions, including:
Suzuki-Miyaura Coupling
This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. APhos Pd G3, 97% can be used as an efficient catalyst for Suzuki-Miyaura couplings, offering good yields and functional group tolerance .
Sonogashira Coupling
This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. APhos Pd G3, 97% can be a suitable catalyst for Sonogashira couplings, particularly for reactions involving less reactive alkynes .
Heck Reaction
This reaction allows for the creation of carbon-carbon bonds between alkenes and aryl or vinyl halides. APhos Pd G3, can be employed for Heck reactions, although other palladium catalysts may be more commonly used for this specific transformation .
The compound is primarily utilized as a ligand in palladium-catalyzed reactions, including:
- Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of aryl or vinyl boronic acids with aryl halides, forming carbon-carbon bonds. The presence of 4-ditert-butylphosphanyl-N,N-dimethylaniline enhances the efficiency and selectivity of this transformation.
- Stille Coupling: This reaction allows for the coupling of aryl halides with organotin compounds, facilitated by the palladium complex formed with the ligand.
- Negishi Coupling: Similar to Stille coupling but utilizes organozinc reagents.
- Heck Reaction: Involves the coupling of alkenes with aryl halides to form substituted alkenes.
The general reaction mechanism often involves the formation of a palladium complex that activates the aryl halide for nucleophilic attack by the boronic acid or other coupling partners.
The synthesis of 4-ditert-butylphosphanyl-N,N-dimethylaniline typically involves:
- Reaction of Di-tert-butylchlorophosphane with N,N-dimethylaniline: This method involves treating di-tert-butylchlorophosphane with N,N-dimethylaniline under appropriate conditions to yield the desired phosphine.
- Phosphination Reactions: Using other phosphorus-containing reagents can also lead to similar phosphine products through various substitution reactions.
- Ligand Exchange: In some cases, existing palladium complexes can be modified to incorporate this ligand through ligand exchange processes.
The primary application of 4-ditert-butylphosphanyl-N,N-dimethylaniline is as a ligand in catalytic systems for organic synthesis. Specific applications include:
- Cross-Coupling Reactions: Facilitating carbon-carbon bond formation in pharmaceuticals and agrochemicals.
- Synthesis of Complex Molecules: Used in the construction of complex organic frameworks that are challenging to synthesize through traditional methods.
- Catalyst Development: As part of new catalyst systems aimed at improving efficiency and selectivity in organic transformations.
Interaction studies typically focus on the behavior of 4-ditert-butylphosphanyl-N,N-dimethylaniline within palladium complexes. The strong electron-donating properties of the phosphine ligand enhance the reactivity of palladium, allowing for more efficient catalysis. Studies have shown that varying steric and electronic properties of ligands can significantly impact reaction outcomes, including yield and selectivity.
Several similar compounds exhibit comparable properties and applications. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Bis(diphenylphosphino)ferrocene | Bidentate ligand structure | Provides enhanced stability and reactivity |
| Tris(2-(diphenylphosphino)ethyl)amine | Tridentate ligand | High coordination number increases catalytic activity |
| 1,1-Bis(diphenylphosphino)ferrocene | Bidentate with ferrocene core | Known for its role in asymmetric synthesis |
| Bis(diisopropylamino)phenylphosphine | Sterically hindered phosphine | Often used in less sterically demanding reactions |
Uniqueness
4-Ditert-butylphosphanyl-N,N-dimethylaniline stands out due to its combination of steric hindrance from tert-butyl groups and electronic donation from the dimethylamino group, which collectively enhance its performance as a ligand in palladium-catalyzed reactions compared to other phosphines that may lack such characteristics.







